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Compound of Interest

Compound Name: 4-(Dimethylamino)butanenitrile

Cat. No.: B082280

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for 4-
(dimethylamino)butanenitrile (CAS RN: 13989-82-7), a molecule of interest in various
research and development sectors. Due to the limited availability of published experimental
spectra for this specific compound, this document presents predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of
structurally analogous compounds and established spectroscopic principles. This guide also
outlines the standard experimental protocols for acquiring such data, offering a comprehensive
resource for researchers working with this or related molecules.

Chemical Structure and Properties

4-(Dimethylamino)butanenitrile is a saturated nitrile containing a tertiary amine. Its structure
is characterized by a four-carbon chain with a dimethylamino group at one terminus and a
nitrile group at the other.

Molecular Formula: CeH12N2[1]

Molecular Weight: 112.17 g/mol [1]
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Figure 1: Chemical Structure of 4-(Dimethylamino)butanenitrile

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-
(dimethylamino)butanenitrile. These predictions are based on the analysis of similar
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structures, such as 3-(dimethylamino)propanenitrile, and established chemical shift and

fragmentation principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (3)

Multiplicity Integration Assignment
(ppm)
~2.20 s 6H N(CHs)2
~2.35 t 2H N-CHz2-
~1.70 p 2H -CH2-CH2-CN
~2.45 t 2H -CH2-CN
Table 2: Predicted 13C NMR Spectral Data
Chemical Shift (8) (ppm) Assignment
~119 -C=N
~57 N-CHz2-
~45 N(CHs)2
~25 -CH2-CH2-CN
~15 -CH2-CN
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
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Frequency (cm™?) Intensity Assighment
2950-2800 Strong C-H stretch (alkane)
2260-2240 Medium C=N stretch[2][3]
1470-1450 Medium C-H bend (CH2)
1250-1000 Medium-Strong C-N stretch (amine)[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assighment

112 Moderate [M]* (Molecular lon)

97 Low [M - CHs]*

58 High (Base Peak) [CH2=N(CHs)2]* (a-cleavage)
42 Moderate [CsHaN]*

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-(dimethylamino)butanenitrile would be dissolved in a deuterated solvent,
typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount

of tetramethylsilane (TMS) as an internal standard.

e 1H NMR: Proton NMR spectra would be recorded on a spectrometer operating at a
frequency of 300-500 MHz. The chemical shifts would be reported in parts per million (ppm)
relative to TMS (& = 0.00 ppm).
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e 13C NMR: Carbon-13 NMR spectra would be acquired on the same instrument, typically
operating at 75-125 MHz. Chemical shifts would also be referenced to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as
a thin film on a single salt plate. The spectrum would be recorded over the range of 4000-400
cm~L,

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer, typically with electron ionization
(El) as the ionization method. The sample would be introduced into the ion source, and the
resulting fragments would be separated based on their mass-to-charge ratio (m/z). The
fragmentation pattern is crucial for structural elucidation. A common fragmentation pathway for
tertiary amines is the a-cleavage, which would lead to the formation of a stable iminium ion. For
4-(dimethylamino)butanenitrile, the expected base peak at m/z 58 corresponds to the
[CH2=N(CHs)z]* fragment.[4]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectral analysis and the relationship
between the different spectroscopic techniques.
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Figure 2: Experimental workflow for spectral analysis.
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Figure 3: Logical relationship between spectral data and structure.
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Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral
characteristics of 4-(dimethylamino)butanenitrile. The tabulated data and experimental
protocols serve as a valuable resource for researchers in the fields of chemistry and drug
development. The provided diagrams offer a clear visualization of the analytical workflow and
the interplay between different spectroscopic techniques in the elucidation of molecular
structures. While direct experimental data remains to be published, the information presented
herein provides a solid foundation for the identification and characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b082280?utm_src=pdf-body
https://www.benchchem.com/product/b082280?utm_src=pdf-custom-synthesis
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28RPK45GM
https://www.scribd.com/document/913178547/Typical-Infrared-Absorption-Frequencies
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.benchchem.com/product/b082280#4-dimethylamino-butanenitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b082280#4-dimethylamino-butanenitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b082280#4-dimethylamino-butanenitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b082280#4-dimethylamino-butanenitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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